N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZYXMARGARHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405900 | |
| Record name | N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207349-84-6 | |
| Record name | N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation Parameters
Key parameters include:
-
Catalyst : Palladium on carbon (Pd/C) at 1–100 bar H₂ pressure.
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Solvent : Cyclohexane or THF, which stabilize intermediates without side reactions.
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Temperature : 20–80°C to balance reaction rate and selectivity.
A representative procedure might involve:
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Mixing 3-methoxybenzaldehyde (1.0 eq) and tert-butylamine (1.2 eq) in THF.
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Adding 10% Pd/C (0.1 eq) and pressurizing with H₂ (50 bar).
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Stirring at 50°C for 24 hours, followed by filtration and concentration.
Alternative Reducing Agents
Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) provides a milder alternative to hydrogenation, particularly for acid-sensitive substrates. This method avoids high-pressure equipment and achieves comparable yields (75–85%) in model systems.
Crystallization and Purification Techniques
Crystalline forms of amines significantly impact physicochemical properties. US8791287B2 describes the crystallization of tapentadol free base using ethyl acetate and heptane, achieving >99% purity. For the target compound, similar protocols could involve:
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Dissolving the crude amine in ethyl acetate at 50°C.
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Dropwise addition to heptane under vigorous stirring.
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Cooling to 0°C to precipitate crystalline product.
Comparative Analysis of Synthetic Routes
The table below summarizes theoretical methods for N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine synthesis, extrapolated from patent data:
| Method | Reagents/Conditions | Yield* | Purity* | Key Challenges |
|---|---|---|---|---|
| Alkylation | 3-Methoxybenzyl MgBr, THF, 0–66°C | 70–85% | 90–95% | Steric hindrance, byproducts |
| Reductive Amination | 3-Methoxybenzaldehyde, Pd/C, H₂, THF | 65–80% | 85–90% | Catalyst cost, pressure safety |
| Borohydride Reduction | NaBH₃CN, MeOH, pH 5 | 75–88% | 92–97% | pH control, solvent choice |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and methoxyphenyl groups in this compound influence its oxidative behavior. Key pathways include:
- Benzylic Oxidation : The benzylic carbon adjacent to the aromatic ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄), forming ketone derivatives.
- Demethylation : Methoxy groups may be demethylated using agents like dimethyl sulfide in methanesulfonic acid, yielding phenolic derivatives .
Table 1: Oxidation Reaction Conditions and Products
Reduction Reactions
Hydrogenation is a critical reaction for modifying the amine or aromatic moieties:
- Catalytic Hydrogenation : Using Pd/C under H₂ pressure (5–7 kg/cm²) reduces unsaturated bonds or removes protecting groups in related intermediates .
Table 2: Hydrogenation Parameters
| Catalyst | Solvent | H₂ Pressure | Temperature | Product Application |
|---|---|---|---|---|
| 10% Pd/C | THF/Cyclohexane | 5–7 kg/cm² | 25–30°C | Synthesis of tapentadol intermediates |
Substitution Reactions
The amine and methoxy groups participate in nucleophilic substitution:
- Alkylation/Reductive Amination : The tertiary amine reacts with alkyl halides or carbonyl compounds under reductive conditions (e.g., NaBH₄) to form quaternary ammonium salts or secondary amines .
Example Reaction Pathway :
- Step 1 : Alkylation of the tertiary amine with methyl iodide in THF yields a quaternary ammonium salt.
- Step 2 : Reduction with NaBH₄ converts intermediates to secondary amines.
Stability and Reactivity Insights
- pH Sensitivity : The compound degrades under strongly acidic or basic conditions, forming byproducts like phenolic derivatives .
- Thermal Stability : Decomposition occurs above 150°C, necessitating controlled temperatures during reactions .
Comparative Analysis with Analogues
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| N-(2-Methoxybenzyl)-2-methylpropan-2-amine | Slower demethylation | Steric hindrance from ortho substituent |
| N-(4-Methoxybenzyl)-2-methylpropan-2-amine | Faster oxidation | Electron-rich para-methoxy group |
Mechanistic Considerations
- Demethylation Mechanism :
Protonation of the methoxy group facilitates nucleophilic attack by dimethyl sulfide . - Hydrogenation Pathway :
Catalytic hydrogenation reduces nitriles to amines in tapentadol synthesis .
Unresolved Research Questions
- Enzymatic Demethylation : Potential for biocatalytic methods to replace harsh chemical conditions.
- Photochemical Reactivity : Effects of UV light on stability remain unexplored.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Variation in Aryl Substituents
- Halogen-Substituted Analogues: Compounds like N-[(3-bromo-4-chlorophenyl)methyl]propan-2-amine (CAS 1262382-94-4) replace the methoxy group with halogens (e.g., Br, Cl) at the 3- and 4-positions of the phenyl ring.
Boronate-Containing Analogues :
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine incorporates a boronate ester at the 3-position. This functional group enables participation in Suzuki-Miyaura cross-coupling reactions, offering pathways for further structural diversification .
Variation in Amine Substituents
- Isopropyl vs. tert-Butyl Amines: The compound 1-(3-methoxyphenyl)-N-methylpropane-2-amine (C₁₁H₁₇NO) features an isopropyl amine with an N-methyl group, contrasting with the tert-butyl group in the target compound. The tert-butyl group increases steric hindrance and lipophilicity (estimated logP ~2.8 vs. 2.24 for the isopropyl analogue), which may influence pharmacokinetic properties such as membrane permeability .
Quaternary Ammonium Derivatives :
Trimethylpropan-2-amine derivatives (e.g., 1-(4-methoxyphenyl)-N,N,N-trimethylpropan-2-amine ) are quaternary ammonium salts. These compounds exhibit enhanced water solubility due to their ionic nature but lack the tertiary amine’s versatility in forming hydrogen bonds .
Physicochemical Properties
*logP and PSA values for the target compound are estimated based on structural analogs.
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to isopropyl derivatives, suggesting greater membrane permeability.
Pharmacological and Legislative Considerations
- The target compound’s tert-butyl group may similarly modulate bioactivity.
- Regulatory Status : Trimethylpropan-2-amine derivatives () are regulated in some jurisdictions, underscoring the importance of structural specificity in drug policy .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine, often referred to as a methamphetamine derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a methoxy group and an amine functionality, which contribute to its reactivity and biological effects. The synthesis typically involves:
- Starting Materials : 3-methoxybenzyl chloride and 2-methylpropan-2-amine.
- Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) under reflux in solvents like ethanol or methanol.
- Purification : Techniques such as recrystallization or column chromatography are used to obtain high-purity products .
Biological Activity Overview
This compound interacts with various biological systems, particularly through neurotransmitter receptor modulation. Its key biological activities include:
- Neurotransmitter Interaction : The compound binds to specific neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.
- Potential Therapeutic Applications : Investigated for its efficacy in treating neurological disorders and as a precursor for more complex organic molecules .
The mechanism of action involves binding to neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction can lead to alterations in mood, perception, and overall neural activity. The compound's ability to modulate these receptors suggests potential uses in treating conditions like depression or anxiety disorders .
Table 1: Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Binding Affinity | High affinity for dopamine receptors |
| Metabolic Stability | Subject to CYP450-mediated metabolism |
| Duration of Action | Varies based on dosage and administration route |
| Toxicity | Moderate; requires further investigation |
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that this compound exhibits stimulant properties similar to other amphetamines. In animal models, it has been shown to increase locomotor activity and induce reward-seeking behavior, suggesting its potential for abuse .
- Comparative Studies : In comparative studies with similar compounds, this compound demonstrated distinct pharmacokinetic profiles, highlighting its unique interaction with metabolic enzymes .
- Therapeutic Potential : Preliminary studies suggest that the compound may have therapeutic applications in managing certain neurological conditions due to its receptor modulation capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
